molecular formula C12H17NO B1379678 (2-Benzylpyrrolidin-2-yl)methanol CAS No. 1355171-96-8

(2-Benzylpyrrolidin-2-yl)methanol

Cat. No. B1379678
M. Wt: 191.27 g/mol
InChI Key: IOAYGUOBWFMGLB-UHFFFAOYSA-N
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Description

“(2-Benzylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 1355171-96-8 . It has a molecular weight of 191.27 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for “(2-Benzylpyrrolidin-2-yl)methanol” is 1S/C12H17NO/c14-10-12(7-4-8-13-12)9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Benzylpyrrolidin-2-yl)methanol” has a molecular weight of 191.27 . It is typically stored at a temperature of 4 degrees Celsius and is usually in powder form .

Scientific Research Applications

1. Synthesis of Crystalline Microporous Aluminophosphates

(2-Benzylpyrrolidin-2-yl)methanol has been used as a chiral structure directing agent for the synthesis of various aluminophosphates with AFI-type structures. These include AlPO-5, SAPO-5, MgAPO-5, VAPO-5, CoAPO-5, and ZnAPO-5, which are characterized by their potential catalytic properties (Gómez-Hortigüela et al., 2007).

2. Synthesis of Pyrrolidine Derivatives

The compound has been involved in the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. This process involved the double reduction of cyclic sulfonamide precursors, which were assembled using an intramolecular Heck reaction (Evans, 2007).

3. Catalysis in Asymmetric Additions

(2-Benzylpyrrolidin-2-yl)methanol has been evaluated as a promoter in asymmetric additions of phenylacetylene to ketones. This process aimed to prepare chiral propargylic alcohols, achieving good yields and moderate enantioselectivities (Ding et al., 2006).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause damage to the eyes and respiratory system . Precautionary measures include avoiding breathing in the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-benzylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12(7-4-8-13-12)9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAYGUOBWFMGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzylpyrrolidin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Benzylpyrrolidin-2-yl)methanol
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(2-Benzylpyrrolidin-2-yl)methanol
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(2-Benzylpyrrolidin-2-yl)methanol
Reactant of Route 4
(2-Benzylpyrrolidin-2-yl)methanol
Reactant of Route 5
(2-Benzylpyrrolidin-2-yl)methanol
Reactant of Route 6
(2-Benzylpyrrolidin-2-yl)methanol

Citations

For This Compound
1
Citations
RL Sutar, NN Joshi - Tetrahedron: Asymmetry, 2013 - Elsevier
A series of pyrrolidine derivatives were prepared and examined as catalysts for an aldol reaction. Structural variations in these molecules involved altering the sterics at the α-position, …

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